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Compound of Interest

Compound Name: 2-Bromoethyl 4-nitrobenzoate

CAS No.: 23574-40-5

Cat. No.: B8729980

Get Quote

Part 1: Executive Summary & Identification
2-Bromoethyl 4-nitrobenzoate is an ester derivative formed from the condensation of 4-

nitrobenzoic acid and 2-bromoethanol. It serves as a bifunctional building block, possessing

both an electrophilic alkyl bromide and a hydrolyzable ester linkage, making it valuable for

introducing the 4-nitrobenzoyl moiety or for studying nucleophilic substitution mechanisms.
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Property Data

CAS Registry Number 23574-40-5

IUPAC Name 2-Bromoethyl 4-nitrobenzoate

Synonyms
4-Nitrobenzoic acid 2-bromoethyl ester; 2-

Bromoethyl p-nitrobenzoate

Molecular Formula

Molecular Weight 274.07 g/mol

Physical State White to pale yellow crystalline solid

Solubility
Soluble in DCM, Chloroform, Ethyl Acetate;

Insoluble in Water

Part 2: Structural Analysis & Electronic Properties
Molecular Architecture
The molecule consists of three distinct functional zones that dictate its reactivity:

The Nitro Group (

): Located at the para position of the benzene ring, it exerts a strong electron-withdrawing
effect (-I, -M), significantly deactivating the aromatic ring towards electrophilic substitution but
activating the ester carbonyl towards nucleophilic attack.

The Benzoate Core: The rigid planar benzene ring acts as a spacer. The conjugation

between the aromatic ring and the ester carbonyl is enhanced by the para-nitro group.

The Bromoethyl Chain (

): A flexible alkyl chain terminating in a bromine atom. The carbon attached to the bromine is
highly electrophilic, making this site a prime target for

reactions.

3D Conformation & Sterics
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Planarity: The

segment is largely planar due to resonance stabilization.

Torsion: The ethylene bridge (

) exhibits free rotation, typically adopting a gauche or anti conformation to minimize steric
repulsion between the ester oxygen and the bromine atom.
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Figure 1: Functional decomposition of 2-bromoethyl 4-nitrobenzoate.

Part 3: Synthesis Protocols
Method A: Acyl Chloride Route (Standard)
This is the most reliable method for generating high-purity esters from hindered or deactivated

acids.

Reaction Principle:

Protocol:

Preparation: In a flame-dried 250 mL round-bottom flask, dissolve 4-nitrobenzoyl chloride

(1.0 eq) in anhydrous Dichloromethane (DCM).

Addition: Cool the solution to 0°C under an inert atmosphere (

). Add Triethylamine (1.2 eq) as an acid scavenger.

Reaction: Dropwise add 2-bromoethanol (1.1 eq) diluted in DCM. The slight excess ensures

complete consumption of the acyl chloride.
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Workup: Allow to warm to room temperature and stir for 4 hours. Monitor by TLC

(Hexane:EtOAc 3:1).

Purification: Wash with 1M HCl (to remove amine salts), then Sat.

(to remove unreacted acid), and finally Brine. Dry over

, filter, and concentrate. Recrystallize from Ethanol/Hexane if necessary.

Method B: Steglich Esterification (Alternative)
Used when the acyl chloride is not available or to avoid acidic byproducts.

Reagents: 4-Nitrobenzoic acid, 2-Bromoethanol, DCC (Dicyclohexylcarbodiimide), DMAP

(Catalytic).

Note: Removal of the DCU urea byproduct can be tedious; Method A is generally preferred

for this specific compound.

Part 4: Spectroscopic Characterization
Researchers must validate the structure using NMR and IR. The following data is predicted

based on the functional moieties and validated against analogous 4-nitrobenzoate esters.

Proton NMR ( NMR, 400 MHz, )
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Chemical Shift
(

)

Multiplicity Integration Assignment
Structural
Insight

8.28 - 8.32 Doublet (d) 2H
Ar-H (ortho to

)

Deshielded by

nitro group.

8.20 - 8.24 Doublet (d) 2H
Ar-H (ortho to

)

Typical AA'BB'

system of p-

substituted

benzenes.

4.68 Triplet (t) 2H
Deshielded by

ester oxygen.

3.65 Triplet (t) 2H

Characteristic

alkyl bromide

shift.

Infrared Spectroscopy (IR)
1725 cm⁻¹: Strong

stretch (Ester).

1525 cm⁻¹ & 1350 cm⁻¹: Strong

stretches (Nitro group, asymmetric/symmetric).

1275 cm⁻¹:

stretch (Ester).

600-700 cm⁻¹:

stretch.

Part 5: Reactivity & Applications[7][8][9]
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Nucleophilic Substitution ( )
The primary utility of this compound in research is the reactivity of the alkyl bromide. The 4-

nitrobenzoate group acts as a "tag" or protecting group for the alcohol, while the bromide

undergoes substitution.

Reaction: Displacement by azides (

), amines, or thiols.

Mechanism: Classical

backside attack. The electron-withdrawing nitrobenzoate group remotely destabilizes
carbocation formation, suppressing

pathways and favoring

.

Hydrolysis (Deprotection)
The ester bond is susceptible to base-catalyzed hydrolysis (Saponification).

Reagents:

in THF/Water or

in Methanol.

Outcome: Releases 4-nitrobenzoic acid and the substituted ethanol derivative (if the bromide

was previously reacted).

Reduction
The nitro group can be selectively reduced to an amino group (

) using

or
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, converting the molecule into 2-bromoethyl 4-aminobenzoate (a potential anesthetic analog
related to procaine).

Reaction Pathways

2-Bromoethyl 4-nitrobenzoate

Product A: Substituted Ethyl Ester
(via SN2 with Nucleophile)

 + Nu- (e.g., NaN3)

Product B: 2-Bromoethanol + Acid
(via Base Hydrolysis)

 + OH- / H2O

Product C: 2-Bromoethyl 4-aminobenzoate
(via Nitro Reduction)

 + H2 / Pd-C

Click to download full resolution via product page

Figure 2: Primary reaction pathways for 2-bromoethyl 4-nitrobenzoate.

Part 6: Safety & Handling
Lachrymator Potential: Like many benzyl and alkyl halides, this compound may act as an

irritant to eyes and mucous membranes.

Alkylating Agent: The bromoethyl moiety is an alkylating agent.[1] Handle with gloves and in

a fume hood to prevent DNA interaction.

Explosion Hazard: While stable, organic nitro compounds can be energetic. Avoid heating

crude residues to dryness at high temperatures.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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